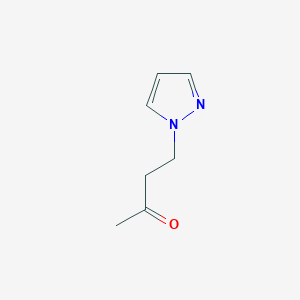
3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound. Based on its name, it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for “3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid” were not found, pyrazole derivatives can be synthesized using various methods. For instance, some pyrazole-derived hydrazones were synthesized using benign reaction conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis of New Fluorinated Pyrazoles
A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized via a two-step reaction . The synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .
Molecular Docking Studies
Molecular docking studies showed that the binding affinity of the synthesized compound to the human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand . This suggests potential applications in the field of drug discovery and development.
Anti-Breast Cancer Applications
Pyrazole derivatives, including the 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, have been reported to exhibit anti-cancer activity against breast cancer cell lines . This makes them potential candidates for the development of new anti-cancer drugs.
Anti-Inflammatory and Antioxidant Applications
Pyrazoles and their derivatives are known for their anti-inflammatory and antioxidant functions . This suggests that 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid could potentially be used in the treatment of diseases associated with inflammation and oxidative stress.
Anti-Tuberculosis Applications
Pyrazoles, including the 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, have been reported to exhibit anti-tuberculosis activity . This suggests potential applications in the development of new anti-tuberculosis drugs.
Analgesic Applications
Pyrazoles are also known for their analgesic functions . This suggests that 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid could potentially be used in the development of new pain relief medications.
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, a new fluorinated pyrazole, has been shown to have a high binding affinity to the human estrogen alpha receptor (erα), which is close to 4-oht, a native ligand . ERα plays a crucial role in the growth and development of some types of breast cancer.
Mode of Action
Based on the structural similarity to the aforementioned fluorinated pyrazole, it can be hypothesized that this compound may interact with its target, possibly erα, leading to changes in the receptor’s activity .
Biochemical Pathways
Compounds that target erα, such as the structurally similar fluorinated pyrazole, can influence the estrogen signaling pathway, which has downstream effects on cell growth and differentiation .
Result of Action
Compounds that interact with erα can influence cell growth and differentiation, particularly in certain types of breast cancer .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNYHBASQZFVBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008595 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890006-82-3, 870704-22-6 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)



![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)
![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)